molecular formula C9H6N4 B13953787 9H-Imidazo[4,5-F]quinazoline CAS No. 25886-04-8

9H-Imidazo[4,5-F]quinazoline

Cat. No.: B13953787
CAS No.: 25886-04-8
M. Wt: 170.17 g/mol
InChI Key: LIOVKJZZRREQQM-UHFFFAOYSA-N
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Description

9H-Imidazo[4,5-F]quinazoline is a heterocyclic compound that features a fused ring system combining imidazole and quinazoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Imidazo[4,5-F]quinazoline typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction can be catalyzed by iridium and induced by visible light . Another approach involves the condensation of ketones with ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole, followed by microwave irradiation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis, such as the use of high-throughput reactors and optimization of reaction conditions for scale-up, are likely applicable.

Chemical Reactions Analysis

Types of Reactions: 9H-Imidazo[4,5-F]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted imidazoquinazolines depending on the nucleophile used.

Scientific Research Applications

9H-Imidazo[4,5-F]quinazoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Imidazo[1,2-a]quinoxalines
  • Imidazo[1,5-a]quinoxalines
  • Benzimidazoquinazolines

Comparison: 9H-Imidazo[4,5-F]quinazoline is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and selectivity profiles compared to other imidazoquinazolines .

Properties

CAS No.

25886-04-8

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

9H-imidazo[4,5-f]quinazoline

InChI

InChI=1S/C9H6N4/c1-2-8-9(13-5-12-8)6-3-10-4-11-7(1)6/h1-2,4-5H,3H2

InChI Key

LIOVKJZZRREQQM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C(=NC=N3)C=CC2=NC=N1

Origin of Product

United States

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